Beta-Amyloid (14-21)
Description
Properties
Molecular Weight |
989.2 |
|---|---|
sequence |
HQKLVFFA |
Origin of Product |
United States |
Molecular Mechanisms of Beta Amyloid 14 21 Aggregation and Assembly
Conformational Dynamics of Beta-Amyloid Peptides
The initial steps of amyloid formation are characterized by profound changes in the peptide's secondary structure. These conformational dynamics are the prelude to the subsequent aggregation into larger, often toxic, species.
In its monomeric form, the Aβ peptide is intrinsically disordered, typically adopting random coil or α-helical conformations in aqueous solutions. aging-us.comfrontiersin.orgpnas.org However, a critical event in amyloidogenesis is the conformational transition from these soluble, largely unstructured states into highly ordered, β-sheet-rich structures. aging-us.compnas.orgmdpi.com This process is thermodynamically unfavorable and represents the rate-limiting step in aggregation. aging-us.com Molecular dynamics simulations have shown that Aβ can transition from an α-helix to a β-sheet conformation, with structures containing β-sheets acting as intermediates in the unfolding pathway. pnas.org This conversion is fundamental, as the formation of extended β-sheets facilitates the intermolecular interactions necessary for self-assembly and aggregation. aging-us.com Dimerization itself can induce a disorder-to-order transition, significantly increasing the β-sheet content compared to the monomeric state. pnas.org
The central hydrophobic core of Aβ, particularly the sequence 16KLVFFA21, is widely recognized as a critical self-recognition and nucleation site. exonpublications.com This motif, contained within the Aβ(14-21) fragment, is highly aggregation-prone and is capable of forming amyloid fibrils on its own. wikipedia.orgresearchgate.net It is believed to form the stable core of the mature amyloid fibril. wikipedia.org The hydrophobic nature of this region is a primary driver for aggregation. researchgate.net Mutations within this sequence often lead to a loss of fibril-forming ability, underscoring its importance. researchgate.net The KLVFFAE region is considered essential for the self-assembly of the Aβ peptide. researchgate.net Furthermore, enzymes such as kallikrein-related peptidase 7 (KLK7) can cleave Aβ within this hydrophobic core motif, which prevents fibril formation and promotes the degradation of existing fibrils. frontiersin.org
Transitions from Disordered States to Beta-Sheet Structures
Oligomerization and Fibrillogenesis Pathways
Following the initial conformational changes, Aβ peptides embark on a complex journey of self-assembly, forming a hierarchy of aggregated species ranging from small, soluble oligomers to large, insoluble fibrils.
The assembly of Aβ fibrils follows a nucleation-dependent polymerization model. aging-us.comworldscientific.com This process is typically characterized by a sigmoidal curve with three distinct phases:
Elongation Phase (Growth): Once stable nuclei are formed, they act as templates, rapidly recruiting and incorporating additional monomers. This leads to a fast-growing phase where protofibrils and larger fibrils are formed. aging-us.comworldscientific.com
Equilibrium Phase (Saturation): The reaction slows down as the concentration of available monomers decreases, reaching a steady state. worldscientific.com
This entire process can be accelerated by the addition of pre-formed seeds (fragments of existing fibrils), which bypasses the slow nucleation phase. aging-us.com Furthermore, a process known as secondary nucleation can occur, where the surface of existing fibrils catalyzes the formation of new nuclei, creating a positive feedback loop that significantly accelerates aggregation. frontiersin.orgpnas.orgpnas.org
Before the formation of large, insoluble fibrils, Aβ monomers assemble into a variety of soluble, intermediate aggregates known as oligomers. wikipedia.orgacs.org These oligomers are considered to be the most toxic species in the aggregation cascade. wikipedia.orgmdpi.com They can exist in various forms, from low-molecular-weight (LMW) species like dimers and trimers to higher-molecular-weight (HMW) assemblies. mdpi.comnih.gov
Research has identified different structural classes of oligomers, such as "fibrillar" and "non-fibrillar" types, which can be distinguished by conformation-selective antibodies. nih.gov Unlike mature fibrils which are characterized by parallel β-sheets, some soluble oligomers have been found to possess a mix of parallel and antiparallel β-sheet structures. nih.gov The characterization of these transient species is challenging due to their heterogeneity and instability. diva-portal.orgacs.org
| Oligomer Type | Description | Key Structural Feature | Reference |
|---|---|---|---|
| Low-Molecular-Weight (LMW) Oligomers | Small soluble aggregates (dimers, trimers, etc.) considered highly neurotoxic. | Can be unstructured or adopt early β-sheet conformations. | mdpi.com |
| High-Molecular-Weight (HMW) Oligomers | Larger soluble aggregates, precursors to protofibrils. | Contain primarily β-sheet structure. | mdpi.com |
| Fibrillar Oligomers (OC-reactive) | Recognized by the OC antibody, sharing epitopes with mature fibrils. | Possess fibril-like structural elements. | nih.gov |
| Non-Fibrillar Oligomers (A11-reactive) | Recognized by the A11 antibody, structurally distinct from fibrils. | Conformationally different from the fibrillar pathway. | nih.gov |
Soluble oligomers continue to assemble into larger, elongated structures called protofibrils. wikipedia.orgdiva-portal.org Protofibrils are described as flexible, curvilinear structures, typically up to 200 nm in length, and are considered direct precursors to mature fibrils. diva-portal.orgresearchgate.net They are transient intermediates in the aggregation pathway and can be observed during the elongation phase. researchgate.net
Characterization of Soluble Oligomeric Species and Their Formation
Structural Polymorphism of Beta-Amyloid Aggregates
The aggregation of Aβ peptides, including the (14-21) fragment, results in a variety of structurally distinct aggregates. This polymorphism is a key feature of amyloid assembly and has significant implications for understanding its biological consequences.
Atomic and Near-Atomic Resolution Studies of Fibril Architectures
Advanced structural biology techniques have provided unprecedented insights into the architecture of amyloid fibrils. Solid-state Nuclear Magnetic Resonance (NMR) and cryo-electron microscopy (cryo-EM) have been particularly instrumental in revealing atomic and near-atomic resolution details. nih.gov
Studies using solid-state NMR have been crucial in determining the arrangement of β-sheets within fibrils. pnas.org For full-length Aβ fibrils, these studies have indicated an in-register parallel β-sheet organization. pnas.orgnih.gov In this arrangement, identical residues from adjacent peptide chains are aligned, which allows for the juxtaposition of hydrophobic segments. pnas.org This parallel organization is a common feature in many amyloid and prion fibrils. nih.gov While much of this work has been on longer Aβ peptides, the principles of β-sheet formation and stacking are relevant to understanding the behavior of fragments like Aβ(14-21). pnas.org
Cryo-EM has complemented solid-state NMR by providing 3D reconstructions of fibril morphologies. nih.gov This technique has visualized the global architecture of fibrils, revealing protofilament substructures and the arrangement of the cross-β structure. nih.govpnas.org For Aβ(1-40) fibrils, cryo-EM has shown structures composed of two protofilaments, with each containing regions of β-sheet. pnas.org These studies have also highlighted the structural heterogeneity, or polymorphism, of amyloid fibrils, where different morphologies can coexist within the same sample. pnas.org
Structural models based on these high-resolution techniques suggest that Aβ fibrils are composed of double-layered β-sheet structures. pnas.org In these models, residues within specific regions, such as 12-24 and 30-40 in full-length Aβ, form parallel β-sheets. pnas.org A bend in the peptide backbone brings these two sheets into contact, stabilized by sidechain interactions. pnas.org
Factors Modulating Beta-Amyloid Aggregation
The aggregation of Aβ(14-21) is not a spontaneous process occurring in isolation. It is significantly influenced by a variety of intrinsic and extrinsic factors, from chemical modifications of the peptide itself to the surrounding microenvironment and the presence of other molecules.
Influence of Post-Translational Modifications on Aggregate Formation
Post-translational modifications (PTMs) of the Aβ peptide can significantly alter its aggregation properties and are increasingly recognized as playing a crucial role in the initiation of Alzheimer's disease. aging-us.com These modifications can increase the peptide's propensity to aggregate and form toxic species. researchgate.net
Several types of PTMs have been identified in Aβ peptides found in amyloid plaques, including:
Phosphorylation: Phosphorylation of serine residues, such as Serine-8, promotes Aβ aggregation by stabilizing a β-sheet conformation. nih.govnih.gov This modification leads to the increased formation of oligomeric assemblies that can act as nuclei for fibrillization. nih.govembopress.org Phosphorylated Aβ has been found in the brains of transgenic mice and human Alzheimer's disease patients and exhibits increased toxicity. nih.govnih.gov
Isomerization: Isomerization of aspartate residues, particularly at position 7, is another common modification. Aβ with isomerized Asp7 is more prone to aggregation, shows greater toxicity, and is more resistant to enzymatic degradation. researchgate.net
Pyroglutamation: The formation of pyroglutamate (B8496135) at the N-terminus also results in faster aggregation. aging-us.com
These modified Aβ variants are often found at the early stages of the disease and can serve as seeds for the aggregation of non-modified Aβ. aging-us.com
| Modification | Affected Residue(s) | Impact on Aggregation |
| Phosphorylation | Serine-8 | Promotes oligomer formation and stabilizes β-sheet conformation nih.govnih.gov |
| Isomerization | Aspartate-7 | Increases aggregation propensity and resistance to degradation researchgate.net |
| Pyroglutamation | N-terminus | Accelerates aggregation aging-us.com |
Impact of Microenvironmental Conditions on Aggregation Kinetics
The physicochemical environment surrounding the Aβ peptide plays a critical role in modulating its aggregation kinetics. Key factors include pH, temperature, and ionic strength.
pH: The pH of the solution can significantly impact the charge state of the Aβ peptide, thereby influencing its aggregation. Aβ peptides have an isoelectric point (pI) around 5.3. nih.gov As the pH approaches the pI, the net charge of the peptide decreases, reducing electrostatic repulsion between monomers and promoting aggregation. pnas.orgbmbreports.org Lowering the pH can accelerate fibril formation, and this is particularly relevant in subcellular compartments like endosomes where the pH is more acidic. nih.govpnas.org The primary nucleation step of aggregation is strongly pH-dependent. nih.gov
Temperature: Temperature influences the conformational dynamics of the Aβ peptide. While higher temperatures generally accelerate fibril formation, the relationship is complex. aip.orgresearchgate.net Some studies have shown that incubation at low temperatures (e.g., 4°C) can favor oligomerization, whereas fibrillization is more prominent at higher physiological temperatures. aip.orgnih.gov Slight changes within the physiological temperature range (35-42°C) can have a significant effect on the fibrillation process. acs.org
Ionic Strength: An increase in ionic strength can also promote Aβ aggregation. bmbreports.org Higher salt concentrations can screen the electrostatic repulsive forces between charged residues on the peptide surface, thereby facilitating the association of monomers. bmbreports.org
| Condition | Effect on Aggregation | Mechanism |
| Lower pH (approaching pI) | Accelerates | Reduces net charge and electrostatic repulsion nih.govpnas.org |
| Higher Temperature | Generally accelerates | Facilitates conformational changes and hydrophobic interactions aip.orgresearchgate.net |
| Increased Ionic Strength | Accelerates | Screens electrostatic repulsion bmbreports.org |
Role of Molecular Chaperones and Other Co-Factors in Assembly
The aggregation of Aβ is not solely a process of self-assembly but is also influenced by a host of other molecules, including molecular chaperones and various co-factors.
Molecular Chaperones: Molecular chaperones are part of the cell's protein quality control system and can modulate protein aggregation. nih.gov Chaperones such as clusterin and αB-crystallin can bind to misfolded Aβ oligomers, forming stable complexes. acs.org This sequestration prevents the further growth of oligomers into fibrils and also inhibits their dissociation. acs.org The BRICHOS domain, a chaperone, has been shown to inhibit Aβ42 fibril formation and toxicity. biorxiv.org
Lipids: Lipids, particularly those found in cell membranes, can significantly influence Aβ aggregation. cam.ac.uk Lipid rafts, which are microdomains enriched in cholesterol and sphingolipids, can act as platforms for Aβ aggregation. nih.govresearchgate.net Cholesterol, a key component of these rafts, can accelerate Aβ aggregation by facilitating a surface-catalyzed nucleation process. cam.ac.ukfrontiersin.org The composition of the lipid membrane is crucial, as different lipids can either enhance or inhibit aggregation. cam.ac.uknih.gov
Other Proteins and Peptides: Other proteins can also act as co-factors in Aβ aggregation. For instance, the tau protein, which is implicated in Alzheimer's disease, can be influenced by Aβ aggregation, and there is evidence of a synergistic relationship between the two. ijbs.comfrontiersin.orgstressmarq.com Other peptides, like somatostatin-14, have been found to bind to Aβ aggregates and promote the formation of toxic oligomers. plos.org
Metal Ions: Metal ions such as copper, zinc, and iron are found associated with amyloid deposits and can modulate Aβ aggregation. nih.govacs.org Copper ions, for example, can have complex, concentration-dependent effects, sometimes inhibiting fibril elongation but potentially enhancing the formation of oligomers. acs.org
| Co-factor | Example(s) | Effect on Aggregation |
| Molecular Chaperones | Clusterin, αB-crystallin, BRICHOS | Inhibit fibril growth by sequestering oligomers acs.orgbiorxiv.org |
| Lipids | Cholesterol, Gangliosides | Can accelerate aggregation by providing a surface for nucleation cam.ac.uknih.govfrontiersin.org |
| Other Proteins/Peptides | Tau protein, Somatostatin-14 | Can interact with Aβ and influence its aggregation state ijbs.complos.org |
| Metal Ions | Copper, Zinc, Iron | Modulate aggregation in a complex, concentration-dependent manner nih.govacs.orgacs.org |
Beta Amyloid 14 21 and Membrane Interactions
Interaction Mechanisms with Biological Lipid Bilayers
The beta-amyloid (14-21) peptide, a key hydrophobic and amyloidogenic region within the full-length Aβ peptide, exhibits multiple modes of interaction with biological membranes. These interactions are pivotal in the cascade of events leading to cellular dysfunction. The primary mechanisms include direct insertion into the lipid bilayer to form pores and binding to the membrane surface, which induces significant structural changes.
Peptide Insertion and Transmembrane Pore Formation
A prominent theory of amyloid toxicity involves the formation of pores or ion channels within the cell membrane by Aβ peptides. nih.govpnas.org This process disrupts cellular homeostasis by creating unregulated pathways for ion flux, particularly calcium. nih.govfrontiersin.org The hydrophobic nature of the beta-amyloid (14-21) region is thought to be a driving force for its insertion into the lipid bilayer's hydrocarbon core. mdpi.com Theoretical models and experimental evidence suggest that Aβ monomers can oligomerize after inserting into the bilayer, forming channel-like structures composed of multiple peptide subunits. nih.govfrontiersin.org These pores can act as non-specific ion channels, leading to impaired synaptic signaling and eventual apoptosis. mdpi.commdpi.com The formation of these channels is often dependent on the presence of specific lipids and environmental conditions like pH. mdpi.com
Surface Binding and Induced Membrane Remodeling
In addition to direct insertion, beta-amyloid (14-21) can bind to the surface of the lipid bilayer. mdpi.com This surface interaction can lead to significant remodeling of the membrane structure. The peptide can induce changes in membrane fluidity, thickness, and curvature. acs.org One proposed mechanism is a "carpeting" effect, where the accumulation of peptides on the surface destabilizes the membrane. frontiersin.org Another is a detergent-like action that disrupts the bilayer integrity. frontiersin.org The binding of Aβ to the membrane surface can also serve as a platform for its aggregation, increasing the local concentration of the peptide and promoting the formation of toxic oligomers. acs.orgfrontiersin.org This surface-catalyzed nucleation is a critical step in the formation of larger amyloid fibrils. nih.gov
Influence of Membrane Lipid Composition on Beta-Amyloid (14-21) Behavior
The lipid composition of the cell membrane plays a crucial role in modulating the interaction with beta-amyloid (14-21). Specific lipids can influence the peptide's binding affinity, conformational state, and aggregation kinetics.
Effects of Cholesterol and Sphingolipids on Peptide Conformation and Binding
Cholesterol and sphingolipids, key components of lipid rafts, are particularly important in mediating Aβ interactions. Cholesterol can have a dual role; in some contexts, it enhances the rate of fibril formation by accelerating nucleation, while in others, it may prevent the peptide from entering the bilayer. mdpi.comfrontiersin.orgnih.gov The presence of cholesterol can promote the formation of α-helical amyloid pores within cholesterol-rich lipid rafts. frontiersin.org Conversely, some studies suggest that increased membrane cholesterol can prevent Aβ from incorporating into the bilayer, causing it to aggregate on the cell surface in larger, potentially less toxic, clusters. frontiersin.org
Sphingolipids, such as sphingomyelin (B164518), can also significantly affect Aβ behavior. Membranes rich in sphingomyelin can facilitate the conversion of Aβ peptides into a β-sheet-rich conformation upon binding to the membrane surface. mdpi.com The rigid nature of sphingomyelin-rich membranes may reduce direct interaction with the bilayer core, thereby promoting surface-mediated aggregation. mdpi.com It is suggested that amyloidogenic proteins, including Aβ, share a common sphingolipid-binding domain, highlighting the specificity of this interaction. researchgate.netcapes.gov.br
| Lipid Component | Observed Effect on Beta-Amyloid (14-21) | Potential Mechanism | Reference |
|---|---|---|---|
| Cholesterol | Can enhance fibril formation; can also prevent bilayer insertion. | Accelerates nucleation; promotes α-helical pore formation in rafts; can induce membrane rigidity. | mdpi.comfrontiersin.orgnih.gov |
| Sphingomyelin | Facilitates conversion to β-sheet conformation; promotes surface aggregation. | Increases membrane rigidity, reducing bilayer interaction and favoring surface-mediated conformational changes. | mdpi.comresearchgate.net |
Modulatory Role of Gangliosides in Membrane Association
Gangliosides, a class of glycosphingolipids containing sialic acid, are critical modulators of Aβ-membrane interactions. The ganglioside GM1, in particular, has been extensively studied for its role in initiating Aβ aggregation. mdpi.comglycoforum.gr.jp Aβ can specifically bind to GM1 that is clustered in lipid rafts. acs.org This binding is considered a crucial early event, inducing a conformational change in the peptide from a random coil to a structure rich in α-helices, which can then convert to a β-sheet structure prone to seeding aggregation. acs.orgmdpi.com The complex formed between Aβ and GM1 may act as an endogenous seed for the formation of amyloid fibrils. glycoforum.gr.jpmorressier.com However, some recent findings suggest that under certain conditions, gangliosides might inhibit Aβ aggregation by forming a complex that disrupts the primary nucleation pathway. rsc.org
Membrane-Mediated Conformational Changes and Enhanced Aggregation of Beta-Amyloid
The interaction with lipid membranes is a potent catalyst for the conformational transition of beta-amyloid peptides from their soluble, often disordered state, to a toxic, β-sheet-rich aggregated form. frontiersin.orgnih.gov The membrane environment effectively increases the local concentration of the peptide, facilitating self-assembly. acs.org
The binding to lipid surfaces, particularly those containing cholesterol, sphingolipids, and gangliosides, induces significant conformational changes. morressier.comnih.gov Initially, the peptide may adopt an α-helical structure upon membrane association, which is thought to be an intermediate step. acs.org Subsequently, this can transition into a β-sheet conformation, which is the hallmark of amyloid fibrils. mdpi.com This membrane-catalyzed conversion is a critical step in the pathogenesis, as these β-sheet-rich oligomers and fibrils are associated with membrane damage and neurotoxicity. mdpi.comacs.org The specific lipid composition of the membrane can dictate the pathway of aggregation, influencing whether the peptide forms pore-like structures within the membrane or aggregates on its surface. mdpi.comacs.org
| Condition | Initial Conformation | Membrane-Induced Conformation | Outcome | Reference |
|---|---|---|---|---|
| Binding to GM1-containing rafts | Random Coil | α-helix-rich structure | Transition to β-sheet, seeding aggregation | acs.orgmdpi.com |
| Interaction with Sphingomyelin-rich membranes | Disordered | β-sheet-rich structure | Enhanced surface aggregation | mdpi.com |
| Presence of Cholesterol | Disordered | α-helical (in pores) or β-sheet (on surface) | Pore formation or surface aggregation | frontiersin.orgnih.gov |
Alterations in Membrane Permeability and Cellular Ion Homeostasis
The interaction between beta-amyloid peptides and cellular membranes is a critical aspect of its pathophysiology, leading to significant disturbances in the structural and functional integrity of the lipid bilayer. These interactions result in altered membrane permeability and a subsequent loss of cellular ion homeostasis, which are considered key events in the cascade of neurotoxicity. The primary mechanisms proposed involve the formation of discrete pores or ion channels and more generalized membrane disruption.
Research indicates that oligomeric forms of beta-amyloid (Aβ) are particularly potent in disrupting membranes. frontiersin.org These oligomers can insert directly into the lipid bilayer, modifying the membrane's physical structure and increasing its permeability. frontiersin.orgfrontiersin.org This disruption is not uniform and can manifest in several ways, including the formation of pore-like structures that function as non-specific ion channels, or a more widespread destabilization of the membrane through a detergent-like effect. mdpi.comfrontiersin.org
One of the most widely studied consequences of Aβ-membrane interaction is the formation of ion channels. wikipedia.org These channels are often heterogeneous and allow for the unregulated passage of cations, most notably calcium ions (Ca²+), into the cell. mdpi.compnas.org The influx of Ca²+ through these Aβ-formed pores is a central tenet of the "amyloid channel hypothesis," which posits that the disruption of ionic homeostasis is a primary mechanism of Aβ toxicity. wikipedia.orgpnas.orgnih.gov
The disruption of calcium homeostasis is recognized as an early and pivotal event in the pathogenesis of Alzheimer's disease. mdpi.commdpi.comnih.gov Aβ aggregates can trigger an influx of extracellular calcium and also cause the release of calcium from intracellular stores like the endoplasmic reticulum and mitochondria. frontiersin.orgmdpi.com This sustained elevation of intracellular calcium can activate various downstream pathological pathways, leading to synaptic dysfunction, mitochondrial damage, and ultimately, neuronal cell death. mdpi.comnih.gov
Interactive Table: Mechanisms of Beta-Amyloid Induced Membrane Disruption
Users can filter the table by the proposed mechanism to view related findings.
| Proposed Mechanism | Description of Findings | Supporting Evidence |
| Pore/Ion Channel Formation | Oligomeric Aβ assemblies form barrel-like or doughnut-shaped structures within the cell membrane. These pores act as cation-selective channels, allowing unregulated ion influx, particularly of Ca²⁺. frontiersin.orgmdpi.compnas.org | Electrophysiological studies show Aβ peptides forming cation-selective single-channel conductances in lipid bilayers. pnas.orgnih.gov These channels are often reversibly blocked by zinc ions. mdpi.compnas.org |
| Detergent-Like Effect | Aβ peptides can accumulate on the membrane surface, leading to a "carpeting" effect. At high concentrations, this can solubilize the membrane, similar to a detergent, causing a general loss of integrity. mdpi.comfrontiersin.org | This mechanism involves fiber growth on the membrane surface, followed by non-specific membrane disruption. mdpi.com |
| Lipid Bilayer Disruption | Aβ peptides insert into the hydrophobic core of the lipid bilayer, altering its physical properties such as fluidity and thickness. This can lead to non-specific leakage of ions and cellular contents. acs.orgmdpi.comnih.gov | Studies show that Aβ interaction with membranes can induce roughness, defects, and changes in lipid packing. acs.org The presence of certain lipids, like gangliosides and cholesterol, can modulate this interaction. mdpi.comfrontiersin.org |
Detailed Research Findings
Numerous studies have provided detailed insights into how beta-amyloid peptides alter membrane permeability and ion balance. It has been demonstrated that even non-amyloidogenic fragments, such as p3 (Aβ₁₇₋₄₂), can form ion channels that permit calcium uptake and induce neuronal toxicity, suggesting this may be a common property of Aβ-related peptides. pnas.org The formation of these channels is not a static process; rather, it involves the dynamic assembly and dissociation of small oligomers within the membrane. pnas.org
The composition of the membrane itself plays a crucial role. Anionic lipids and acidic conditions appear to favor the formation of calcium-permeable channels by Aβ. mdpi.com Furthermore, the interaction is influenced by membrane components like cholesterol and gangliosides, which can act as nucleation sites for Aβ aggregation and enhance its disruptive effects. mdpi.comfrontiersin.orgfrontiersin.org
The consequences of this altered permeability are profound. The dysregulation of calcium is a common denominator in many amyloid-related disorders and is considered a trigger for neuronal cell death cascades. frontiersin.orgpnas.orgmdpi.com Aβ-induced calcium overload has been shown to occur before the onset of clinical symptoms, highlighting its role as an early pathogenic event. mdpi.comnih.gov The table below summarizes key findings on the impact of Aβ on cellular ion homeostasis.
Interactive Table: Research Findings on Aβ and Cellular Ion Homeostasis
Users can sort the table by ion/molecule or observed effect.
| Ion/Molecule | Peptide Studied | Observed Effect on Homeostasis | Proposed Mechanism | Reference(s) |
| Calcium (Ca²⁺) | Aβ Oligomers | Increased intracellular Ca²⁺ concentration; cellular overload. | Formation of Ca²⁺-permeable ion channels/pores in the plasma membrane. frontiersin.orgmdpi.compnas.org | frontiersin.orgmdpi.compnas.orgnih.gov |
| Calcium (Ca²⁺) | Aβ Peptides | Disruption of neuronal Ca²⁺ homeostasis. | Upregulation of calcium transporters and generalized thinning of neuronal membranes. nih.govmdpi.com | mdpi.commdpi.comnih.govmdpi.com |
| Zinc (Zn²⁺) | Aβ₁₋₄₀/₄₂ | Blocks Aβ-induced ion channels. | Zinc ions are suggested to interact with the Aβ channels, leading to their reversible blockage. mdpi.compnas.org | mdpi.compnas.org |
| General Cations | Aβ Oligomers | Non-specific increase in membrane permeability to ions. | Insertion of oligomers into the lipid bilayer, leading to membrane leakage and disruption. frontiersin.orgacs.orgmdpi.com | frontiersin.orgacs.orgmdpi.com |
Cellular and Molecular Interactions of Beta Amyloid Peptides
Receptor-Mediated Interactions and Downstream Signaling Pathways
Engagement with Cell Surface Receptors (e.g., RAGE, LRP1, α7nAChR, Insulin (B600854) Receptors)
Beta-amyloid (Aβ) peptides, once formed, can interact with a variety of cell surface receptors, initiating signaling cascades that contribute to neuronal dysfunction. Among the key receptors implicated in Aβ binding are the Receptor for Advanced Glycation End Products (RAGE), Low-density Lipoprotein Receptor-related Protein 1 (LRP1), the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and insulin receptors.
RAGE (Receptor for Advanced Glycation End Products) is a multiligand receptor of the immunoglobulin superfamily that plays a significant role in the influx of circulating Aβ across the blood-brain barrier (BBB) into the brain. nih.govimrpress.comfrontiersin.org This interaction is not merely a transport mechanism; it also triggers cellular signaling. The binding of Aβ to RAGE on endothelial cells and neurons can lead to oxidative stress and inflammatory responses. imrpress.com Studies have shown that the interaction between Aβ and RAGE can enhance the activity of β-secretase and γ-secretase, enzymes responsible for Aβ production, thereby creating a detrimental feedback loop. imrpress.com Furthermore, RAGE expression is reportedly increased in the endothelium of individuals with Alzheimer's disease, which may exacerbate Aβ accumulation in the brain. frontiersin.org
LRP1 (Low-density Lipoprotein Receptor-related Protein 1) , in contrast to RAGE, is a primary receptor mediating the clearance of Aβ from the brain across the BBB. nih.govfrontiersin.orgmdpi.com It is highly expressed on various cell types, including neurons, astrocytes, and vascular endothelial cells. frontiersin.org LRP1 binds to Aβ, facilitating its endocytosis and subsequent transport out of the brain parenchyma into the circulation. frontiersin.orgmdpi.com A reduction in LRP1 expression, which can occur with age, is associated with decreased Aβ clearance and consequently, its accumulation in the brain. frontiersin.org LRP1's role is complex, as it can also mediate the uptake of Aβ into astrocytes. nih.gov
α7nAChR (α7 nicotinic acetylcholine receptor) is another important receptor that interacts with Aβ. This interaction is implicated in the synaptic dysfunction observed in Alzheimer's disease. nih.gov Aβ oligomers can bind to α7nAChR, which can, in turn, lead to the dysfunction of N-methyl-D-aspartate (NMDA) receptors, crucial for synaptic plasticity. nih.govnih.gov The binding of Aβ to α7nAChR is also linked to the internalization of Aβ into neurons. nih.gov
Insulin Receptors , highly expressed in brain regions like the hippocampus and cortex, are also involved in the regulation of Aβ metabolism. jneurosci.org Insulin can modulate the trafficking of the amyloid precursor protein (APP) and influence the levels of intracellular and extracellular Aβ. jneurosci.org Specifically, insulin has been shown to reduce intracellular Aβ levels while promoting its secretion. jneurosci.org This modulation occurs through the receptor tyrosine kinase/mitogen-activated protein (MAP) kinase signaling pathway. jneurosci.org
Interactive Data Table: Key Receptors for Beta-Amyloid
| Receptor | Primary Function in Aβ Interaction | Cellular Location | Implication in Alzheimer's Disease |
|---|---|---|---|
| RAGE | Mediates Aβ influx into the brain, triggers oxidative stress and inflammation. nih.govimrpress.com | Endothelial cells, neurons. nih.gov | Increased expression exacerbates Aβ accumulation. frontiersin.org |
| LRP1 | Mediates Aβ clearance from the brain. nih.govfrontiersin.orgmdpi.com | Neurons, astrocytes, endothelial cells. frontiersin.org | Reduced expression leads to Aβ accumulation. frontiersin.org |
| α7nAChR | Binds Aβ oligomers, contributing to synaptic and NMDA receptor dysfunction. nih.govnih.gov | Neurons. nih.gov | Implicated in Aβ-induced neurotoxicity. nih.gov |
| Insulin Receptor | Modulates APP trafficking and Aβ levels. jneurosci.org | Hippocampus, cortex. jneurosci.org | Dysregulation may contribute to AD pathogenesis. jneurosci.org |
Activation of Intracellular Signaling Cascades Post-Interaction
The engagement of beta-amyloid (Aβ) with cell surface receptors triggers a cascade of intracellular signaling events that are central to its neurotoxic effects. These pathways ultimately lead to synaptic dysfunction, inflammation, and neuronal cell death.
Interaction of Aβ with receptors like RAGE leads to the activation of several downstream pathways. One significant consequence is the activation of NADPH oxidase, which generates reactive oxygen species (ROS), leading to oxidative stress. mdpi.com This, in turn, can activate signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.govnih.gov The Aβ-RAGE interaction also activates pathways involving the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cytosolic phospholipase A2 (cPLA2). mdpi.com
The binding of Aβ oligomers to a receptor complex that can include PrPC , LRP1 , and mGluR5 can activate Fyn kinase. nih.gov Activated Fyn kinase then phosphorylates the NMDA receptor and tau protein, contributing to synaptic impairment. nih.gov Similarly, Aβ oligomer binding to α7nAChR and EphB2 can also induce NMDA receptor-mediated dysfunction. nih.gov
Insulin's modulation of Aβ metabolism is mediated through the receptor tyrosine kinase/mitogen-activated protein (MAP) kinase kinase (MEK)/MAP kinase pathway . jneurosci.org This signaling cascade influences the trafficking of the amyloid precursor protein (APP), thereby affecting the production and secretion of Aβ. jneurosci.org
Furthermore, Aβ has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for synaptic stability. frontiersin.org Aβ oligomers can also suppress the glutamate-stimulated phosphorylation of cAMP response element-binding protein (CREB), a key molecule in synaptic plasticity and memory formation. nih.gov Another pathway affected is the SIRT1-ROCK1 pathway. Aβ can suppress the activity of SIRT1, leading to an upregulation of Rho-associated kinase 1 (ROCK1), which is implicated in neuronal apoptosis. plos.org
Interactive Data Table: Aβ-Activated Signaling Pathways
| Receptor/Interaction | Downstream Signaling Cascade | Cellular Outcome |
|---|---|---|
| RAGE | NADPH oxidase → ROS → p38 MAPK, NF-κB; ERK1/2, cPLA2 phosphorylation. nih.govmdpi.comnih.gov | Oxidative stress, inflammation, neuronal damage. nih.govimrpress.com |
| PrPC/LRP1/mGluR5 | Fyn kinase activation → NMDA receptor and tau phosphorylation. nih.gov | Synaptic impairment. nih.gov |
| Insulin Receptor | Receptor tyrosine kinase → MEK/MAP kinase. jneurosci.org | Modulation of APP trafficking and Aβ levels. jneurosci.org |
| Aβ Oligomers | Inhibition of Wnt/β-catenin pathway; Suppression of CREB phosphorylation. frontiersin.orgnih.gov | Synaptic instability, impaired synaptic plasticity. frontiersin.orgnih.gov |
| Aβ Peptides | Suppression of SIRT1 → Upregulation of ROCK1. plos.org | Neuronal apoptosis. plos.org |
Interactions with Other Brain Proteins
Bidirectional Pathological Potentiation between Beta-Amyloid and Tau Protein Aggregation
A significant body of evidence points to a synergistic and bidirectional toxic relationship between beta-amyloid (Aβ) and the microtubule-associated protein tau. wikipedia.orgmdpi.com While Aβ accumulation into extracellular plaques and hyperphosphorylated tau forming intracellular neurofibrillary tangles (NFTs) are distinct pathological hallmarks of Alzheimer's disease, their pathologies are intricately linked. mdpi.comfrontiersin.orgfrontiersin.org
The prevailing "amyloid cascade hypothesis" posits that the accumulation of Aβ is an upstream event that initiates and drives the subsequent hyperphosphorylation and aggregation of tau. frontiersin.orgnih.gov Aβ oligomers can activate several kinases, such as glycogen (B147801) synthase kinase-3 (GSK3), which are known to hyperphosphorylate tau. nih.gov This hyperphosphorylation causes tau to detach from microtubules, disrupting their stabilizing function and leading to their self-aggregation into paired helical filaments and ultimately NFTs. frontiersin.org
Conversely, there is evidence that tau pathology can influence Aβ toxicity. wikipedia.org Misfolded tau can induce other tau proteins to misfold in a prion-like manner, and some research suggests that misfolded Aβ can also induce tau to adopt a pathological conformation. wikipedia.org The co-localization of Aβ and tau has been observed in neurons and astrocytes, suggesting a direct interaction. mdpi.com This crosstalk between Aβ and tau aggregation is thought to create a vicious cycle that accelerates the neurodegenerative process.
Binding to Synaptic Proteins and Scaffolds
Synapses are a primary target of beta-amyloid (Aβ) toxicity, and the binding of Aβ to various synaptic proteins and scaffolding molecules is a key mechanism of synaptic dysfunction in Alzheimer's disease. frontiersin.orgresearchgate.net Aβ oligomers have been shown to bind to the postsynaptic density, a complex of scaffolding proteins and receptors at the postsynaptic terminal. nih.gov
Aβ oligomers can directly or indirectly interact with glutamate (B1630785) receptors, including NMDA and AMPA receptors, leading to their internalization and a subsequent reduction in synaptic transmission. frontiersin.org This disruption of glutamate receptor function impairs synaptic plasticity, manifesting as a suppression of long-term potentiation (LTP) and an enhancement of long-term depression (LTD). frontiersin.org
The interaction of Aβ with PDZ domain-containing proteins, such as PICK1, is also implicated in synaptic damage. biorxiv.org These scaffolding proteins are crucial for anchoring AMPA receptors at the synapse. Aβ can facilitate the interaction between PICK1 and the GluA3 subunit of AMPA receptors, leading to the removal of these receptors from the synapse. biorxiv.org Furthermore, Aβ oligomers can induce the ectopic expression of Arc, a synaptic immediate-early gene involved in memory consolidation, suggesting a dysregulation of normal synaptic processes. nih.gov
Mechanisms of Cellular Uptake and Intracellular Localization
While beta-amyloid (Aβ) is known for its extracellular plaques, the accumulation of intracellular Aβ is also a significant factor in Alzheimer's disease pathology. mdpi.com The uptake of extracellular Aβ into neurons and other brain cells occurs through several mechanisms.
Receptor-mediated endocytosis is a primary pathway for Aβ internalization. nih.govmdpi.com Receptors such as RAGE, LRP1, and α7nAChR have all been implicated in this process. nih.gov For instance, the binding of Aβ to LRP1 on the abluminal side of endothelial cells leads to its rapid internalization in vesicles, a process involving the PICALM protein which is critical for clathrin-mediated endocytosis. mdpi.com
Macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes, has also been identified as a major route for the entry of Aβ oligomers into cells. frontiersin.org This process is dependent on heparan sulfate (B86663) proteoglycans (HSPGs) and lipid rafts, and is regulated by the small GTPase Rac1. frontiersin.org
Once inside the cell, Aβ can be found in various compartments, including endosomes, lysosomes, and mitochondria. nih.govmdpi.com The accumulation of Aβ within endosomes and lysosomes is particularly significant. pnas.org Under certain conditions, the concentration of Aβ within these acidic vesicles can increase, promoting its aggregation into high-molecular-weight species that can act as seeds for further amyloid fibril formation. pnas.org This intracellular aggregation can disrupt cellular functions, including the ubiquitin-proteasome system and mitochondrial activity, ultimately leading to cellular stress and apoptosis. mdpi.com
Interactive Data Table: Cellular Uptake Mechanisms of Beta-Amyloid
| Uptake Mechanism | Key Proteins/Factors Involved | Intracellular Destination | Consequence |
|---|---|---|---|
| Receptor-Mediated Endocytosis | RAGE, LRP1, α7nAChR, PICALM, Clathrin. mdpi.comnih.gov | Endosomes, Lysosomes. pnas.org | Intracellular accumulation and potential aggregation. pnas.org |
| Macropinocytosis | HSPGs, Lipid Rafts, Rac1. frontiersin.org | Macropinosomes. frontiersin.org | Internalization of Aβ oligomers. frontiersin.org |
Based on a comprehensive review of scientific literature, it is not possible to generate an article that focuses solely on the cellular and molecular interactions of the specific chemical compound “Beta-Amyloid (14-21)” according to the provided outline.
The existing body of research overwhelmingly concentrates on the full-length, pathologically significant forms of the peptide, primarily Beta-Amyloid (1-40) and Beta-Amyloid (1-42). nih.govpnas.orgmdpi.com Detailed investigations into the specific endocytic pathways, lipid raft involvement, and the mechanisms of intracellular aggregation and organelle dysfunction are conducted almost exclusively on these longer forms of the peptide. nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.commdpi.comnih.gov
Searches for specific data on the Beta-Amyloid (14-21) fragment did not yield findings related to its cellular uptake mechanisms (such as macropinocytosis, or clathrin- and caveolae-mediated endocytosis), its interaction with lipid rafts, or its potential to cause intracellular aggregation and organelle dysfunction. The scientific community has focused on how the full Aβ peptides are internalized and exert their toxic effects, as these are the species that aggregate to form the characteristic plaques found in Alzheimer's disease. medrxiv.orgwikipedia.orgmedrxiv.org
Therefore, any attempt to create the requested article would involve extrapolating findings from Aβ(1-40) and Aβ(1-42) and incorrectly applying them to the (14-21) fragment. This would be scientifically inaccurate and would violate the strict instruction to focus solely on Beta-Amyloid (14-21).
Beta Amyloid 14 21 Metabolism and Clearance Pathways
Proteolytic Processing of Amyloid Precursor Protein (APP)
Beta-amyloid peptides are derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane protein with functions that are not yet fully understood. wikipedia.org The processing of APP can occur via two main pathways: the amyloidogenic pathway, which leads to the formation of Aβ, and the non-amyloidogenic pathway, which precludes its generation. biolegend.com
Amyloidogenic Pathway and Secretase Activity (β- and γ-secretase)
The amyloidogenic pathway is a multi-step process initiated by the enzymatic action of β-secretase, also known as Beta-site APP Cleaving Enzyme 1 (BACE1). mdpi.comnih.gov BACE1 cleaves the extracellular domain of APP, releasing a soluble fragment called sAPPβ and leaving a 99-amino acid membrane-bound C-terminal fragment (C99). nih.govnih.gov
This C99 fragment is then cleaved by γ-secretase, a complex of multiple protein subunits with presenilin being the catalytic component. nih.gov The cleavage by γ-secretase is imprecise and occurs within the transmembrane domain of C99, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and the more aggregation-prone Aβ(1-42). wikipedia.orgnih.gov This process also releases the APP intracellular domain (AICD) into the cytoplasm. mdpi.comnih.gov The generation of Aβ is a normal physiological process, but an imbalance leading to overproduction or impaired clearance results in its accumulation. nih.gov
The production of Aβ primarily occurs in neurons, but astrocytes and microglia also contribute to a lesser extent. frontiersin.org While the focus is often on the full-length peptides, this pathway is the source of all Aβ fragments, including the 14-21 region which is a segment within the larger peptides produced.
Non-Amyloidogenic Pathway and Its Implications
In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway is initiated by the cleavage of APP by α-secretase. biolegend.com This cleavage event occurs within the Aβ domain itself, between amino acids Lys16 and Leu17. biologists.com This action by α-secretase, a member of the ADAM (a disintegrin and metalloprotease) family, prevents the formation of the full Aβ peptide. nih.goveuropeanreview.org
The cleavage by α-secretase produces a large, soluble ectodomain known as sAPPα and a membrane-tethered 83-residue C-terminal fragment (C83). nih.gov The sAPPα fragment is considered neuroprotective and has been shown to enhance memory and synaptic plasticity. europeanreview.org The C83 fragment is subsequently cleaved by γ-secretase, which releases a short, non-toxic peptide called P3 and the APP intracellular domain (AICD). nih.govmdpi.com
Because the α-secretase cleavage site is within the Aβ sequence, this pathway directly competes with the amyloidogenic pathway. europeanreview.org Increased activity of the non-amyloidogenic pathway reduces the amount of APP available for β-secretase, thereby decreasing the production of Aβ. europeanreview.org This makes the modulation of secretase activity a key area of therapeutic interest.
Enzymatic Degradation of Beta-Amyloid Peptides by Proteases
Once generated, beta-amyloid peptides can be cleared from the brain through several mechanisms, one of which is enzymatic degradation. A number of proteases, collectively known as Aβ-degrading enzymes (ADEs), have been identified that can break down Aβ peptides. biomolther.org
Key enzymes involved in this process include:
Neprilysin (NEP): A membrane-bound zinc metalloendopeptidase, NEP is considered one of the most important Aβ-degrading enzymes in the brain. iu.edu It is particularly effective at degrading soluble, monomeric forms of Aβ. nih.gov
Insulin-degrading enzyme (IDE): This is another major Aβ-degrading protease. iu.edupnas.org IDE is a thiol zinc-metalloendopeptidase that can degrade several small proteins, including insulin (B600854) and Aβ. pnas.org It primarily targets soluble Aβ monomers. nih.gov
Endothelin-converting enzyme (ECE): This enzyme is also capable of degrading Aβ peptides. iu.edu
Angiotensin-converting enzyme (ACE): While known for its role in blood pressure regulation, ACE has also been shown to degrade Aβ in vitro. iu.eduoup.com
Matrix metalloproteinases (MMPs): Certain MMPs, such as MMP-2 and MMP-9, have been found to degrade both soluble Aβ and the more aggregated forms found in plaques. biomolther.orgnih.gov
The activity of these enzymes is crucial for maintaining low levels of Aβ in the brain. oup.com A reduction in their expression or activity can lead to Aβ accumulation and is considered a significant factor in the development of late-onset Alzheimer's disease. nih.goviu.edu
Receptor-Mediated Efflux and Transport Mechanisms
In addition to enzymatic degradation, Aβ peptides are actively transported out of the brain across the blood-brain barrier (BBB). This process is mediated by specific receptors and transporters on the surface of brain endothelial cells.
Role of Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)
Low-density lipoprotein receptor-related protein 1 (LRP1) is a large, multifunctional receptor that plays a pivotal role in the clearance of Aβ from the brain. mdpi.comahajournals.org Located on the abluminal side (brain side) of the BBB, LRP1 binds to Aβ and facilitates its transport from the brain's interstitial fluid into the blood. mdpi.com This receptor-mediated transport is a major pathway for Aβ efflux, accounting for a significant portion of its clearance. mdpi.com
LRP1 expression is found in various brain cells, including neurons, astrocytes, and vascular smooth muscle cells, where it also mediates the cellular uptake and degradation of Aβ. jneurosci.org Studies have shown that reduced LRP1 expression at the BBB, which can occur with aging and in Alzheimer's disease, leads to decreased Aβ clearance and contributes to its accumulation in the brain. nih.govjci.org The efficiency of LRP1-mediated clearance can also be influenced by the Aβ isoform, with Aβ(1-40) being cleared more rapidly than Aβ(1-42). biomolther.org
Contribution of P-glycoprotein and Other Transporters
P-glycoprotein (P-gp), also known as ABCB1, is another important transporter involved in the efflux of Aβ from the brain. tandfonline.com P-gp is an ATP-dependent efflux pump highly expressed on the luminal (blood side) of brain endothelial cells. nih.gov It actively transports a wide variety of substances, including Aβ peptides, out of the brain and into the bloodstream. tandfonline.combiorxiv.org
Evidence suggests a direct interaction between P-gp and Aβ, and that P-gp-mediated transport is an important clearance mechanism. biorxiv.orgnih.gov Similar to LRP1, the expression and activity of P-gp have been observed to decrease with age and in Alzheimer's disease, which may contribute to the buildup of Aβ in the brain. mdpi.comtandfonline.com Some research indicates a functional interplay between LRP1 and P-gp, suggesting a coordinated effort in Aβ clearance at the BBB. bauerhartzlab.org
The receptor for advanced glycation end products (RAGE), in contrast to LRP1 and P-gp, mediates the transport of Aβ from the peripheral circulation into the brain, thus contributing to its accumulation. mdpi.comahajournals.org
Table of Key Proteins in Beta-Amyloid Metabolism and Clearance
| Protein | Function | Pathway |
|---|---|---|
| Amyloid Precursor Protein (APP) | Precursor protein from which beta-amyloid is cleaved. | Amyloidogenic & Non-amyloidogenic |
| α-Secretase | Cleaves APP within the Aβ domain, preventing Aβ formation. | Non-amyloidogenic |
| β-Secretase (BACE1) | Initiates the cleavage of APP to produce Aβ. | Amyloidogenic |
| γ-Secretase | Completes the cleavage of the APP fragment to release Aβ. | Amyloidogenic |
| Neprilysin (NEP) | Degrades soluble Aβ peptides. | Enzymatic Degradation |
| Insulin-degrading enzyme (IDE) | Degrades soluble Aβ peptides. | Enzymatic Degradation |
| Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | Mediates the transport of Aβ out of the brain across the BBB. | Receptor-Mediated Efflux |
| P-glycoprotein (P-gp) | Actively transports Aβ out of the brain across the BBB. | Receptor-Mediated Efflux |
| Receptor for Advanced Glycation End Products (RAGE) | Transports Aβ from the blood into the brain across the BBB. | Influx |
Interstitial Fluid Drainage and the Glymphatic System Contribution to Clearance
The clearance of metabolic waste products from the brain parenchyma is crucial for maintaining neural homeostasis. For soluble metabolites like beta-amyloid (Aβ) peptides, this process relies heavily on the intricate network of interstitial fluid (ISF) drainage and the glymphatic system. sgul.ac.ukd-nb.info The brain lacks a conventional lymphatic system, and instead, utilizes these specialized pathways for waste elimination. sgul.ac.uknih.gov
The glymphatic system, a glial-dependent perivascular network, facilitates the exchange of cerebrospinal fluid (CSF) with the ISF. nih.gov According to this model, CSF from the subarachnoid space enters the brain along the para-arterial spaces surrounding penetrating arteries. nih.gov Once within the brain parenchyma, it mixes with the ISF and interstitial solutes, including soluble Aβ fragments. This mixture is then collected in the paravascular spaces along draining veins and cleared from the brain. nih.gov The entire process is supported by the astroglial water channel aquaporin-4 (AQP4), which is densely expressed in the astrocytic end-feet ensheathing the cerebral vasculature and is critical for efficient fluid exchange. frontiersin.orgfrontiersin.org
Research has demonstrated that the glymphatic system is a significant contributor to the clearance of Aβ from the brain. nih.govwikipedia.org The efficiency of this clearance is not constant; for instance, it is known to be significantly more active during sleep compared to wakefulness. frontiersin.orgwikipedia.org Studies in animal models have shown that impairment of the glymphatic system precedes the significant deposition of Aβ, suggesting that its dysfunction could be an early factor in the pathogenesis of amyloid-related diseases. frontiersin.orgmdpi.com Factors such as aging and ischemia have been shown to impair ISF drainage, potentially leading to the accumulation of toxic peptides. sgul.ac.ukfrontiersin.org The drainage of ISF and its solutes, including Aβ, continues along the basement membranes within the walls of cerebral arteries, a pathway sometimes referred to as intramural peri-arterial drainage (IPAD), eventually leading to cervical lymph nodes. sgul.ac.ukfrontiersin.orgnih.gov
Table 1: Key Factors Influencing Glymphatic Clearance of Beta-Amyloid
| Factor | Effect on Glymphatic Clearance | Research Finding Summary | Source |
|---|---|---|---|
| Sleep | Increased Clearance | The rate of Aβ removal is significantly enhanced during sleep, coinciding with an increase in the interstitial space. | frontiersin.orgwikipedia.org |
| Aquaporin-4 (AQP4) | Essential for Clearance | Genetic deletion of AQP4 markedly impairs the clearance of interstitial solutes, including Aβ, and is associated with cognitive impairment in mouse models. | frontiersin.orgfrontiersin.org |
| Aging | Decreased Clearance | The function of the glymphatic system is impaired in the aging brain, contributing to reduced Aβ clearance. | frontiersin.org |
| Chronic Stress | Decreased Clearance | Exposure to chronic stress has been shown to reduce glymphatic flow and AQP4 polarity, leading to impaired clearance. | frontiersin.org |
| Omega-3 Fatty Acids | Increased Clearance | Polyunsaturated fatty acids have been found to promote Aβ clearance through the glymphatic system, a process dependent on AQP4. | frontiersin.org |
Cellular Phagocytosis of Beta-Amyloid by Microglia and Astrocytes
Beyond fluid-based clearance systems, the brain employs cellular mechanisms to eliminate Aβ aggregates. This process, known as phagocytosis, is primarily carried out by the resident immune cells of the central nervous system: microglia and astrocytes. biomolther.orgfrontiersin.org
Microglia are considered the principal phagocytes of the brain. biorxiv.org They are activated by and recruited to sites of Aβ deposition, where they play a dual role. researchgate.net On one hand, they are responsible for engulfing and degrading Aβ peptides, a process critical for preventing plaque accumulation. researchgate.netplos.org Studies have shown that microglia can internalize various forms of Aβ, including fibrillar Aβ. frontiersin.orgnih.gov This phagocytic response is mediated by a variety of cell surface receptors, including Toll-like receptors (TLRs), scavenger receptors like CD36, and the receptor for advanced glycation endproducts (RAGE). frontiersin.orgresearchgate.netnih.gov The efficiency of microglial phagocytosis can be influenced by the local inflammatory environment and the specific form of Aβ present; for instance, oligomeric Aβ has been reported to attenuate the phagocytosis of fibrillar Aβ. frontiersin.orgmdpi.com
Astrocytes, the most abundant glial cells in the brain, also contribute significantly to Aβ clearance. researchgate.netmdpi.com While traditionally viewed as supportive cells, recent evidence has firmly established their phagocytic capabilities. researchgate.netnih.gov Astrocytes can internalize Aβ through various mechanisms and receptors, including CD36, CD47, and RAGE. researchgate.netnih.gov Research indicates that astrocytes can phagocytose not only Aβ peptides but also cellular debris and synapses. frontiersin.orgmdpi.com In some pathological conditions, astrocytes may even compensate for deficient microglial phagocytosis. mdpi.com However, the capacity of astrocytes to degrade the engulfed material may be less efficient than that of microglia, and under conditions of chronic stress from high Aβ loads, their function can be overwhelmed, potentially leading to the formation of astrocyte-derived amyloid plaques. mdpi.com
Table 2: Cellular Mechanisms and Receptors in Beta-Amyloid Phagocytosis
| Cell Type | Primary Role in Phagocytosis | Key Receptors Involved | Source |
|---|---|---|---|
| Microglia | Primary resident phagocytes of the CNS; actively clear Aβ deposits. | Toll-like receptors (TLR2, TLR4), CD14, CD36, RAGE, LRP1, TREM2. | frontiersin.orgbiorxiv.orgresearchgate.net |
| Astrocytes | Secondary phagocytes; contribute to Aβ clearance and respond to high Aβ loads. | CD36, CD47, RAGE, LRP-1, PEA15. | frontiersin.orgresearchgate.netnih.govmdpi.com |
Experimental Models and Methodological Approaches for Beta Amyloid 14 21 Research
In Vitro Studies of Aggregation and Toxicity
In vitro models are fundamental for dissecting the molecular mechanisms of Aβ(14-21) aggregation and its subsequent toxic effects on cells. These studies provide a controlled environment to observe the peptide's behavior, from its initial synthesis to its interaction with cellular systems.
Peptide Synthesis and Preparation Methodologies
The generation of Aβ peptides for research primarily relies on chemical synthesis, though brain-derived and recombinant forms are also utilized for comparative studies.
Synthetic Peptides: Solid-phase peptide synthesis (SPPS) is the most common method for producing Aβ fragments like Aβ(14-21). frontiersin.org This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. frontiersin.orgmdpi.com The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a standard approach. frontiersin.orgmdpi.com To overcome challenges associated with the aggregation-prone nature of Aβ peptides during synthesis, various strategies have been developed. These include the use of specialized resins like ChemMatrix, which is a poly(ethyleneglycol)-based, low-loading resin, and the incorporation of pseudoprolines at specific residues to disrupt secondary structure formation during synthesis. rsc.org Microwave-assisted SPPS has also been employed to enhance the efficiency of the synthesis process. frontiersin.org After synthesis, the peptide is cleaved from the resin and purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org To ensure the starting material for aggregation studies is monomeric and free from pre-existing seeds, a rigorous solubilization protocol is followed. This often involves dissolving the synthetic peptide in a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to erase any "structural history," followed by evaporation and resuspension in an appropriate buffer. nih.gov
Brain-Derived Aβ: For comparative purposes, Aβ can be isolated from the brains of individuals with Alzheimer's disease or from transgenic animal models. mdpi.comucl.ac.uk These brain-derived peptides are considered more pathologically relevant as they have undergone natural processing and may contain post-translational modifications. mdpi.com However, their purification is complex and yields are often low.
Biophysical Characterization Techniques
A variety of biophysical techniques are employed to characterize the aggregation state and structural properties of Aβ(14-21) and related peptides.
| Technique | Information Provided |
| Solid-State NMR (ssNMR) | Provides atomic-level structural information, including the conformation of peptides within fibrils and the organization of β-sheets. nih.govpnas.orgnih.gov It can distinguish between parallel and antiparallel β-sheet arrangements. pnas.org |
| Cryo-Electron Microscopy (Cryo-EM) | Visualizes the 3D structure of fibril morphologies at near-atomic resolution, revealing protofilament organization and the overall architecture of the aggregates. nih.govpnas.orgpnas.org |
| Atomic Force Microscopy (AFM) | Images the surface topography of Aβ aggregates at the nanoscale, allowing for the characterization of oligomers, protofibrils, and mature fibrils. wikipedia.orgcam.ac.ukbiophysics.org High-speed AFM can even capture the dynamics of fibril growth. pnas.org |
| Circular Dichroism (CD) | Determines the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution, providing insights into conformational changes during aggregation. nih.govrsc.org |
Studies have shown that the central hydrophobic region of Aβ, which includes the 14-21 sequence, is highly prone to aggregation and can form fibrils on its own. researchgate.net Solid-state NMR has been instrumental in revealing that while full-length Aβ peptides typically form parallel β-sheets in vitro, smaller fragments encompassing the amyloidogenic segment can form antiparallel β-sheets. researchgate.net Atomic force microscopy has been used to visualize the morphology of various Aβ species, from spherical oligomers to mature fibrils. cam.ac.ukbiophysics.orgbiomolther.org Circular dichroism studies have tracked the conformational transition from a random coil or α-helical structure to a β-sheet-rich conformation as aggregation progresses. nih.govcore.ac.ukmdpi.com
Cell Culture Systems for Studying Beta-Amyloid Interactions
To investigate the cellular toxicity of Aβ(14-21) and its interactions with different cell types of the neurovascular unit, various cell culture systems are utilized.
Neuronal Cell Lines: Human neuroblastoma cell lines, such as SK-N-SH, are commonly used to assess the neurotoxic effects of Aβ peptides. nih.gov Primary neuronal cultures, often derived from the hippocampus of mouse embryos, provide a more physiologically relevant model to study synaptic dysfunction and neuronal death induced by Aβ. nih.govfrontiersin.org Mouse embryonic stem cell-derived neural cells have also been used to investigate the neurotoxicity of Aβ peptides. bjbms.org
Glial Cell Lines: Astrocyte cell lines, such as the murine C8-D1A line, are used to study the inflammatory response and the release of deleterious factors upon stimulation with Aβ. mdpi.com
Endothelial Cell Lines: Brain microvascular endothelial cells (BMECs) are crucial for studying the interaction of Aβ with the blood-brain barrier (BBB). nih.gov Studies have used primary human BMECs and murine endothelial cell lines like bEnd.3 to investigate Aβ production, clearance, and its effects on BBB integrity. mdpi.comnih.gov For instance, research has shown that brain endothelial cells can produce Aβ and that fibrillar Aβ can stimulate these cells to produce more Aβ, creating a potential feedback loop. nih.govplos.org
These cell culture models have been instrumental in demonstrating that Aβ oligomers are a primary toxic species and that their interaction with cell membranes can lead to cellular dysfunction and death. biophysics.orgmdpi.com
In Vivo Animal Models of Beta-Amyloid Pathogenesis
In vivo models are essential for understanding the complex, systemic effects of Aβ pathology in a living organism.
Transgenic Mouse Models of Amyloidosis and Related Phenotypes
Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease (FAD) mutations are the most widely used in vivo systems for studying amyloidosis. aginganddisease.orgpnas.org
| Model | Key Features |
| APP23 | Overexpresses human APP751 with the Swedish mutation. Develops amyloid plaques starting at 6-8 months, with prominent cerebral amyloid angiopathy (CAA). embopress.orgmdpi.com |
| 5XFAD | Co-expresses five FAD mutations in APP and presenilin-1 (PSEN1). Exhibits rapid and aggressive amyloid pathology, with plaque formation as early as 2 months. aginganddisease.orgmdpi.comfrontiersin.org |
| Tg2576 | Overexpresses human APP695 with the Swedish mutation. Shows amyloid plaque formation from 11-13 months of age. frontiersin.org |
| APP/PS1 | A double transgenic model co-expressing mutant human APP and PSEN1. aginganddisease.org |
These models recapitulate many of the pathological hallmarks of Alzheimer's disease, including age-dependent accumulation of Aβ plaques, gliosis, and cognitive deficits. aginganddisease.orgfrontiersin.org They have been crucial for studying the in vivo consequences of Aβ aggregation and for testing potential therapeutic interventions. While these models typically focus on full-length Aβ, the principles of amyloid deposition and its downstream effects are relevant to understanding the role of key fragments like Aβ(14-21). For example, intracerebral injection of brain extracts containing Aβ aggregates into young transgenic mice can seed and accelerate amyloid pathology, demonstrating the prion-like propagation of Aβ misfolding. embopress.org
Non-Mammalian Models in Early-Stage Research
In the initial stages of research, non-mammalian models offer advantages such as rapid generation times, simpler genetic manipulation, and lower costs.
Drosophila melanogaster (Fruit Fly): The fruit fly has been used to model Aβ toxicity by expressing human Aβ in the nervous system. These models can develop age-dependent neurodegeneration and behavioral deficits, providing a platform for genetic screens to identify modifiers of Aβ toxicity.
Caenorhabditis elegans (Nematode Worm): Similar to Drosophila, C. elegans models expressing human Aβ in specific tissues, such as muscle or neurons, have been developed. These worms exhibit age-dependent paralysis and other phenotypes that can be used to screen for genetic and chemical suppressors of Aβ toxicity.
While these models are powerful for high-throughput screening and identifying fundamental pathways, the findings need to be validated in more complex mammalian systems.
Advanced Imaging Techniques for Aggregate Visualization (e.g., in vitro, ex vivo)
Following a comprehensive review of scientific literature, it has been determined that there is no specific research available on advanced imaging techniques for the visualization of aggregates formed exclusively by the Beta-Amyloid (14-21) fragment.
Extensive searches for in vitro and ex vivo imaging studies focusing on Beta-Amyloid (14-21) did not yield any results. The existing body of research on advanced imaging of beta-amyloid aggregates is concentrated on the full-length peptides, primarily Beta-Amyloid (1-40) and Beta-Amyloid (1-42), which are the main components of amyloid plaques in Alzheimer's disease. wikipedia.orgnih.gov
Techniques such as atomic force microscopy (AFM), which allows for the visualization of nanoscale molecular surfaces, have been widely used to study the aggregation state and hierarchical self-assembly of amyloid fibrils in vitro. wikipedia.orgcam.ac.uk Similarly, super-resolution microscopy and cryo-electron tomography have provided detailed insights into the morphology and growth kinetics of various amyloid species. nih.govoup.comacs.orgbiorxiv.org Fluorescent probes and radiolabeled tracers have also been developed for in vitro, ex vivo, and in vivo imaging, but their validation and application have been described for the longer, more pathologically prevalent Aβ peptides. mdpi.come-jyms.orgbiorxiv.orgacs.org
However, none of the available studies specifically document the use of these or any other advanced imaging methods to visualize or characterize aggregates of the Beta-Amyloid (14-21) fragment. Therefore, no detailed research findings or data tables on this specific topic can be provided.
Emerging Research Directions and Therapeutic Implications
Targeted Inhibition of Beta-Amyloid (14-21) Aggregation and Oligomerization
The aggregation of amyloid-beta (Aβ) is a central event in the pathology of Alzheimer's disease, with the hydrophobic core of the peptide being critical for its self-assembly. The sequence spanning residues 14-21 (HQKLVFFA) constitutes a significant hydrophobic domain within the larger Aβ peptide. nih.govnih.gov This region is integral to the conformational changes that lead to the formation of toxic oligomers and insoluble fibrils.
Research has identified the broader 12-28 region of Aβ as the binding site for apolipoprotein E (apoE), a protein known to act as a pathological chaperone, promoting the conversion of soluble Aβ into aggregated forms. nih.gov The hydrophobic nature of the 14-21 segment within this binding site is crucial for the assembly of Aβ peptides into fibrils. nih.govnih.gov This has led to the development of therapeutic strategies aimed at blocking this interaction.
One such strategy involves the creation of synthetic peptides that competitively inhibit the binding of full-length Aβ to apoE. An example is the Aβ12-28P peptide, a modified version of the Aβ(12-28) sequence. nih.gov By substituting a key amino acid (Valine at position 18 with Proline), researchers have created a non-fibrillogenic and non-toxic peptide that can block the apoE/Aβ interaction, resulting in reduced fibril formation. nih.gov This approach highlights the potential of targeting the 14-21 hydrophobic domain to prevent the initial steps of aggregation. A patent has also described modified forms of Aβ(14-21) as potential therapeutic agents for diseases related to beta-amyloid. google.com
| Peptide/Compound | Target Region/Mechanism | Reported Effect | Reference |
|---|---|---|---|
| Aβ12-28P | Competitively inhibits the binding of full-length Aβ to apolipoprotein E at the Aβ(12-28) site, which includes the hydrophobic 14-21 domain. | Reduces Aβ fibril formation and mitigates toxicity. | nih.gov |
| Modified Aβ(14-21) | Therapeutic agent for β-amyloid related diseases. | Inhibits aggregation processes. | google.com |
Strategies for Enhancing Beta-Amyloid Clearance from the Central Nervous System
While the clearance of full-length Aβ from the central nervous system (CNS) is a widely studied area, specific mechanisms for the clearance of the Aβ(14-21) fragment are not well-documented in current research. General Aβ clearance pathways involve enzymatic degradation, transport across the blood-brain barrier, and cellular uptake by microglia and astrocytes. biosyn.com
Modulating Beta-Amyloid Interactions with Key Cellular Components
The interaction of Aβ peptides with cellular components is a primary driver of neurotoxicity. The hydrophobic 14-21 domain can contribute to this toxicity. nih.gov Oligomeric forms of amyloid peptides have been shown to rapidly increase intracellular calcium levels, suggesting that even small fragments can disrupt cellular homeostasis. nih.gov
Aβ peptides, through their interaction with cell surface receptors, can trigger damaging intracellular signaling cascades. For instance, Aβ exposure can induce neuronal apoptosis (cell death) through pathways involving Tumor Necrosis Factor (TNF) receptors and the activation of caspases, which are key enzymes in the apoptotic process. While these studies often use full-length Aβ, the inherent toxicity of fragments containing the hydrophobic core suggests they are active participants in these detrimental interactions. The goal of modulating these interactions is to prevent the downstream pathological events, such as neuronal loss. Competitive inhibitor peptides, like Aβ12-28P, not only block aggregation but also mitigate the toxicity associated with Aβ, demonstrating that preventing the initial binding events can protect neurons. nih.gov
| Cellular Component/Process | Interaction/Effect | Implication | Reference |
|---|---|---|---|
| Cell Membrane | Oligomeric forms of amyloid peptides can disrupt the membrane and cause rapid elevation of intracellular calcium. | Disruption of cellular homeostasis and induction of cytotoxicity. | nih.gov |
| TNF Receptors / Caspases | Aβ exposure can lead to the activation of cell death signaling pathways. | Neuronal apoptosis and contribution to neurodegeneration. | |
| Apolipoprotein E (ApoE) | The Aβ(14-21) domain is part of the binding site for ApoE, which promotes fibril assembly. | A key interaction for therapeutic targeting to prevent aggregation and toxicity. | nih.govnih.gov |
Biomarker Discovery Related to Early Pathological Events and Conformational States of Aβ
There is currently no specific research indicating that the Aβ(14-21) fragment itself is used as a clinical biomarker. Biomarker discovery efforts are generally focused on the larger, more abundant, and pathologically validated forms of the Aβ peptide that accumulate in the brain and can be detected in CSF or, more recently, in blood. The transient nature and lower concentration of smaller fragments like Aβ(14-21) would likely make them challenging to detect and quantify reliably for diagnostic purposes. However, understanding the conformational states of key domains like 14-21 is vital for designing diagnostic tools and therapies that target the earliest stages of pathogenic protein misfolding.
Multi-Targeted Approaches in Amyloid-Related Research
Given the complex and multifactorial nature of Alzheimer's disease, there is a growing interest in multi-targeted therapeutic approaches. These strategies aim to simultaneously address several pathological processes, such as Aβ aggregation, tau pathology, and neuroinflammation.
While multi-target research in Alzheimer's is extensive, specific multi-target strategies explicitly involving the Aβ(14-21) fragment are not prominent in the literature. The focus tends to be broader, for example, developing single compounds that can inhibit both Aβ and tau aggregation. However, the principle of targeting a critical domain like Aβ(14-21) could be integrated into a multi-target strategy. For instance, a therapeutic agent could be designed to block the Aβ(14-21)-mediated aggregation while also possessing antioxidant or anti-inflammatory properties. The development of competitive inhibitor peptides like Aβ12-28P, which blocks a key protein-protein interaction (Aβ-apoE) and reduces downstream toxicity, can be seen as a step in this direction, as it impacts both aggregation and its cytotoxic consequences. nih.gov
Q & A
Q. How to conduct a systematic literature review on Beta-Amyloid (14-21) interactions with metal ions?
- Methodological Answer : Use databases like PubMed and Scopus with search terms "Beta-Amyloid (14-21) AND metal ions AND (aggregation OR neurotoxicity)". Screen abstracts for inclusion criteria (e.g., in vitro studies, 2010–2025). Extract data into a matrix comparing metal type, concentration, and assay outcomes. Assess bias via QUADAS-2 for in vitro studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
